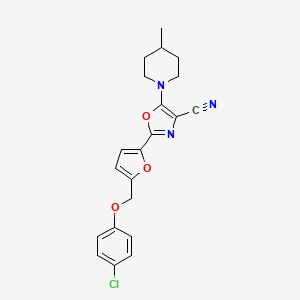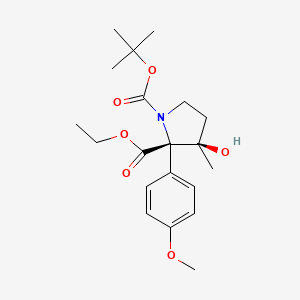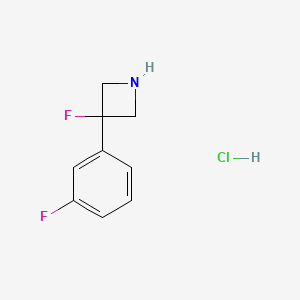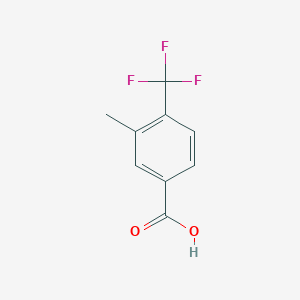
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and oxazole derivatives, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic furan derivatives. For instance, in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, the process begins with 2-acetylfuran and involves a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction to introduce the piperazine moiety . This suggests that the synthesis of the compound would likely involve similar complex reactions, possibly including steps like halogenation, cyclization, and nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray analysis has also been employed to determine the solid-state structure of similar compounds, revealing details such as hydrogen bonding and π-π stacking interactions . These techniques would be essential in confirming the structure of "this compound" and understanding its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of furan and oxazole derivatives can be quite varied. For example, nitrosocarbonyl compounds react with disubstituted furans to form dioxazine and dioxazole derivatives, indicating that the furan moiety is reactive towards electrophilic species . This reactivity could be relevant to the compound , as the presence of electron-withdrawing groups like the nitrile might affect its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of a nitro group and a chloro substituent can impact the electronic and optical properties, as seen in the absorption and fluorescence spectroscopy of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . Similarly, the compound would likely exhibit unique absorption and emission characteristics, which could be solvent-dependent and influenced by specific intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The work by Kataoka et al. (1998) explores the reactions of certain selenonium salts with active methylene compounds, leading to the production of furan derivatives. This study provides insights into the synthesis pathways that could be relevant for structurally similar compounds like the one , highlighting the potential for generating diverse heterocyclic structures (Kataoka et al., 1998).
- Blake et al. (1994) developed a route to 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide, starting from (S)-serine methyl ester. The methodology and the types of reactions involved could be pertinent to understanding the synthetic approaches and reactivities of similar oxazole-based compounds (Blake et al., 1994).
Heterocyclic Compound Applications
- Siwach and Verma (2020) reviewed the therapeutic potential of oxadiazole and furadiazole compounds, emphasizing their importance in drug development due to their varied biological activities. This context might be relevant for the compound , given its structural features and the potential for biological activity (Siwach & Verma, 2020).
- Neel and Zhao (2018) reported a mild synthesis method for substituted 1,2,5-oxadiazoles, which could be applicable to the synthesis or functionalization of compounds with similar core structures, enhancing their utility in various chemical and pharmaceutical applications (Neel & Zhao, 2018).
Energetic Materials and Catalysis
- Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, focusing on their application as insensitive energetic materials. The synthesis and characterization of these compounds could provide valuable information for the development of materials with similar furazan and oxadiazole moieties (Yu et al., 2017).
- Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This study demonstrates the versatility of catalysis in transforming furan derivatives, potentially applicable to compounds like the target chemical (Reddy et al., 2012).
Propiedades
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-8-10-25(11-9-14)21-18(12-23)24-20(28-21)19-7-6-17(27-19)13-26-16-4-2-15(22)3-5-16/h2-7,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSMZOBTYVXVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)


